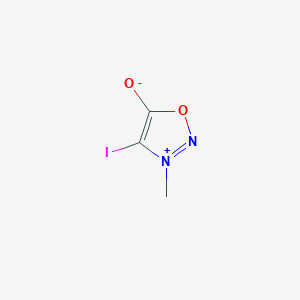

4-Iodo-3-methylsydnone

Description

Overview of Mesoionic Compounds and the Sydnone (B8496669) Ring System

Mesoionic compounds are defined as planar, five- or six-membered heterocyclic compounds characterized by delocalized positive and negative charges. jocpr.com A key feature is that a completely covalent structure cannot be drawn for them, and they cannot be adequately represented by a single polar structure. jocpr.com Among the various classes of mesoionic compounds, the sydnone ring system is one of the most extensively studied and important. jocpr.comias.ac.in Sydnones are mesoionic compounds that feature a 1,2,3-oxadiazole (B8650194) skeleton with an oxygen atom attached at the 5-position. jocpr.com They are recognized as dipolar, pseudo-aromatic heterocycles with a unique distribution of electron density around the ring. jocpr.comijcrt.org This charge separation is evidenced by their large dipole moments, typically in the range of 4-6 Debye. ias.ac.inneliti.com

The sydnone ring is considered to have a delocalized system of six π-electrons, which imparts a degree of aromatic character. ias.ac.inneliti.com The positive charge is delocalized over the five atoms of the ring, while the negative charge is primarily located on the exocyclic oxygen atom. ias.ac.inneliti.com This distinct electronic nature makes sydnones valuable synthons in organic synthesis and has spurred extensive research into their chemical, physical, and biological properties. jocpr.comneliti.com

Historical Development and Significance of Sydnones in Organic Chemistry

The history of sydnones began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney synthesized the first derivative, N-phenylsydnone. wikipedia.org They achieved this by the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride (B1165640). wikipedia.org The name "sydnone" was coined in honor of the University of Sydney. scribd.com Initially, a bicyclic structure was proposed, but this was later proven to be incorrect. neliti.com

The unique nature of the sydnone ring system led Baker, Ollis, and Poole to categorize them into a distinct class of "mesoionic" compounds. iajesm.in Sydnones have since played a crucial role in the evolution of heterocyclic chemistry theory. neliti.com Their utility as synthons is well-established, particularly in 1,3-dipolar cycloaddition reactions, which allow for the synthesis of various pyrazole (B372694) derivatives. benthamdirect.comnih.gov The synthesis of sydnones is typically achieved through the N-nitrosation of N-substituted amino acids, followed by cyclodehydration, a method that has seen improvements over the years with the use of stronger dehydrating agents like trifluoroacetic anhydride (TFAA). ijcrt.org

Unique Electronic Structure and Aromaticity of Sydnones

The electronic structure of sydnones is a subject of considerable interest and some debate. They are characterized by a planar, five-membered heterocyclic betaine (B1666868) structure. iajesm.in Computational studies, including semi-empirical and ab initio methods, have been employed to understand their charge distribution and bond characteristics. neliti.com The exocyclic oxygen atom at the C5 position holds a significant negative charge, while the positive charge is delocalized across the ring atoms. wikipedia.org

The aromaticity of sydnones is a complex topic. While they possess a cyclic array of p-orbitals and contain six π-electrons, conforming to Hückel's (4n+2) rule, their bond lengths are not as uniform as in classical aromatic compounds like benzene. uga.edustackexchange.com Some studies have suggested that sydnones are not fully delocalized and should not be considered truly aromatic, pointing to two separated regions of electron and charge delocalization. wikipedia.orgstackexchange.com These regions are an ylide unit and a CO2 portion, which can act independently as electron-rich and electron-deficient functions. uga.edu However, other studies, based on magnetic and energetic criteria, argue that sydnones do exhibit aromatic character comparable to that of benzene, furan, and pyrrole. stackexchange.com Despite the debate, it is clear that sydnones possess a unique electronic stabilization. wikipedia.org

Contextualization of 4-Iodo-3-methylsydnone within Halogenated Sydnone Derivatives

Sydnones that are unsubstituted at the C-4 position are susceptible to electrophilic aromatic substitution reactions. ijcrt.org This reactivity allows for the introduction of various functional groups, including halogens. Halogenated sydnones are a significant subclass of these mesoionic compounds. The introduction of a halogen atom at the C-4 position can significantly influence the electronic properties and reactivity of the sydnone ring.

This compound is a specific example of a halogenated sydnone. In this derivative, the hydrogen atom at the C-4 position of the 3-methylsydnone (B1297535) core is replaced by an iodine atom. This substitution is important for several reasons. The iodine atom can serve as a leaving group in various cross-coupling reactions, providing a pathway to more complex sydnone derivatives. Furthermore, halogenated sydnones, including iodo-derivatives, have been noted for their photochromic properties, sometimes changing color irreversibly under UV light. neliti.comiajesm.in The study of this compound and other halogenated sydnones is crucial for expanding the synthetic utility of the sydnone scaffold and for developing new materials and molecules with unique properties.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2O2/c1-6-2(4)3(7)8-5-6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWFGDXPSPVGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NOC(=C1I)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201282-57-7 | |

| Record name | 4-Iodo-3-methylsydnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 3 Methylsydnone

General Synthesis of the Sydnone (B8496669) Core

Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole (B8650194) ring with delocalized positive and negative charges. neliti.com Their synthesis has been a subject of chemical research since their discovery, leading to robust and versatile methods for their preparation.

Cyclodehydration of N-Substituted-N-nitroso-amino acids

The foundational and most prevalent method for synthesizing the sydnone ring is the cyclodehydration of N-substituted-N-nitroso-amino acids. ijcrt.orgsemanticscholar.org This process was first described by Earl and Mackney in 1935, who successfully prepared N-phenylsydnone by treating N-nitroso-N-phenylglycine with acetic anhydride (B1165640). researchgate.netwikipedia.org The synthesis is typically a two-step procedure starting from an N-substituted amino acid. The first step involves the N-nitrosation of the secondary amine, followed by the crucial cyclodehydration step which closes the ring to form the mesoionic system. ijcrt.org

The mechanism of the ring closure using acetic anhydride involves the formation of a mixed anhydride intermediate, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by an intramolecular cyclization and subsequent elimination of a molecule of water to yield the stable sydnone ring. researchgate.net

While acetic anhydride is the classic reagent, various other dehydrating agents have been employed to improve reaction times and yields. neliti.comresearchgate.net The choice of reagent can be critical, especially for substrates that are sensitive to heat or prolonged exposure to acidic conditions. researchgate.net

| Dehydrating Agent | Typical Conditions | Yield | Notes |

|---|---|---|---|

| Acetic Anhydride | Room temperature, excess reagent, 24+ hours. neliti.comresearchgate.net | Good to Excellent | The original method; can be slow for some substrates. researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Dichloromethane, 5°C, ~1 hour. researchgate.net | ~90% | Provides rapid and high-yield synthesis, even for heat-labile sydnones. researchgate.net |

| Thionyl Chloride | Dry ether at room temperature or cold dioxane/pyridine mixture. neliti.comresearchgate.net | 28% (in ether), 75% (in dioxane/pyridine). neliti.comresearchgate.net | Offers a faster reaction compared to acetic anhydride. neliti.comresearchgate.net |

Direct Iodination at the C4 Position of Sydnones

The sydnone ring exhibits pseudo-aromatic character, making it susceptible to electrophilic substitution reactions, particularly at the C4 position. neliti.comijcrt.orgcore.ac.uk This reactivity is a cornerstone for the synthesis of 4-substituted sydnones, including 4-iodo derivatives.

Electrophilic Aromatic Substitution (EAS) Mechanisms for C4 Functionalization

The C4 position of the sydnone ring is nucleophilic and possesses an acidic proton, which makes it the primary site for functionalization via electrophilic aromatic substitution (EAS). neliti.comslideshare.net Unlike many aromatic systems, the sydnone ring undergoes substitution with retention of the ring structure, which is a hallmark of its aromaticity. neliti.comcore.ac.uk The functionalization at C4 can be achieved through various electrophilic reagents, including halogens. ijcrt.orgsnnu.edu.cn The reaction proceeds through a mechanism analogous to the EAS of other aromatic compounds, involving the formation of a charged intermediate which then loses a proton to restore the stable mesoionic ring system.

Specific Reagents and Conditions for Direct Iodination (e.g., Iodine Monochloride, N-Iodosuccinimide)

The introduction of an iodine atom at the C4 position is a key step in synthesizing 4-iodo-3-methylsydnone. This transformation is achieved using specific electrophilic iodinating agents. bch.ro A variety of halogenating reagents have been utilized to create 4-chloro, 4-bromo, and 4-iodo sydnones. ijcrt.org

For iodination, reagents such as Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS) are particularly effective. bch.rowright.edu The reaction is typically carried out in a suitable solvent, with acetic acid being a common choice. semanticscholar.orgbch.rowright.edu The synthesis of 4-iodosydnones using these reagents is generally more challenging compared to the corresponding chlorination or bromination reactions. core.ac.uk

| Reagent | Substrate Example | Conditions | Product |

|---|---|---|---|

| Iodine Monochloride (ICl) | 3-Arylsydnones | Glacial acetic acid. bch.rowright.edu | 4-Iodo-3-arylsydnones. wright.edu |

| N-Iodosuccinimide (NIS) | 3-Arylsydnones | Acetic acid medium. bch.ro | 4-Iodo-3-arylsydnones. bch.ro |

| Iodine (I₂) | 3-(4,6-dibromo-2-methylphenyl)sydnone | More drastic conditions required for sterically hindered sydnones. semanticscholar.org | 3-(4,6-dibromo-2-methylphenyl)-4-iodosydnone. semanticscholar.org |

Indirect Synthetic Routes to this compound Derivatives

Beyond direct iodination, indirect methods can be employed to access 4-iodosydnone structures. These routes often involve the transformation of other functional groups at the C4 position.

Transformation from Other 4-Halogenated Sydnones (e.g., via lithiation)

An alternative strategy for introducing substituents at the C4 position involves the use of organometallic intermediates. It has been reported that 4-lithio species can be generated from sydnonimines, which can then be reacted with various electrophiles. wright.edu This principle can be extended to sydnones themselves.

While direct conversion of a 4-bromo or 4-chloro sydnone to a 4-iodosydnone via halogen-metal exchange is a plausible synthetic strategy, a more documented indirect route involves the lithiation of the sydnone system followed by quenching with an iodine electrophile. core.ac.uk For instance, the lithiation of a 3-arylsydnone can occur on the aryl substituent, followed by trapping with iodine. This can be combined with direct C4-iodination to yield di-iodinated species. core.ac.uk Subsequent selective removal of the C4-iodo group, for example with sodium sulfite, can yield an ortho-iodophenyl sydnone, demonstrating the possibility of manipulating halo-substituents at the C4 position. core.ac.uk The use of a 4-bromo moiety as a protecting group for the sydnone ring has also been postulated, which implies that it can be removed or transformed, opening a pathway for indirect synthesis. core.ac.uk

Multicomponent Reaction Strategies for Functionalized Heterocycles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org This approach is prized in organic synthesis for its ability to rapidly build complex molecules, high atom economy, and operational simplicity, often reducing the need for intermediate purification steps. nih.govfrontiersin.org

While a direct multicomponent synthesis for this compound is not extensively documented, MCRs are widely used to create a variety of functionalized heterocycles. frontiersin.org Sydnones, as mesoionic compounds, are valuable 1,3-dipoles that can participate in cycloaddition reactions, a key step that can be integrated into MCR sequences. beilstein-journals.orgnih.gov For instance, the [3+2] cycloaddition of a sydnone with an alkyne yields a pyrazole (B372694), a reaction that can be part of a one-pot, multi-step process to generate highly substituted heterocyclic systems. nih.govresearchgate.net

The power of MCRs lies in their diversity-oriented nature; by varying the individual starting components, a large library of related compounds can be produced from a common synthetic pathway. nih.gov Strategies such as the Ugi and Passerini reactions are classic examples of MCRs that lead to peptide-like structures, and similar principles are applied to the synthesis of diverse heterocyclic scaffolds. nih.gov The development of an MCR for a specific target like this compound would likely involve the in-situ formation of a sydnone precursor followed by a subsequent functionalization step within the same pot.

Below is a representative table illustrating a multicomponent reaction for the synthesis of aminopyrido[2,3-d]pyrimidines, demonstrating how different primary amines can be used to generate a variety of functionalized products in a single step.

Table 1: Multicomponent Synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines

| Entry | Primary Amine | Product | Yield (%) |

|---|---|---|---|

| 1a | Benzylamine | 4-(benzylamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 85% |

| 1b | Butylamine | 4-(butylamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 78% |

| 1c | Propylamine | 4-(propylamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 81% |

| 1d | Hexylamine | 4-(hexylamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 75% |

| 1e | Phenylethylamine | 4-(phenethylamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 72% |

| 1f | Tryptamine | 4-(tryptamino)pyrido[2,3-d]pyrimidine-3-carbonitrile | 61% |

This table is adapted from a study on the multicomponent, solvent-free synthesis of aminopyrido[2,3-d]pyrimidines derivatives. mdpi.com

Mechanochemical Approaches in Sydnone Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball-milling, to induce chemical reactions and structural changes. rsc.orgresearchgate.net This solvent-free or low-solvent approach is recognized as a green chemistry technique that can enhance reaction rates, improve yields, and sometimes lead to products that are inaccessible through traditional solution-phase methods. researchgate.netontosight.ai

The synthesis of sydnones and their derivatives is well-suited to mechanochemical methods. rsc.orgresearchgate.net Research has demonstrated that ball-milling procedures for preparing various sydnone derivatives are efficient, time-saving, and reduce the use of organic solvents. researchgate.net These techniques have been successfully applied to the synthesis of N-aryl and N-alkyl sydnones, which can serve as precursors for further functionalization. researchgate.net

Of particular relevance to this compound is the mechanochemical halogenation of the sydnone ring. A highly efficient and environmentally conscious method for the bromination of sydnones has been developed using a vibratory ball-mill. scispace.com This solvent-less method involves mixing a sydnone with an equimolar amount of N-bromosuccinimide (NBS) and acetic anhydride, resulting in excellent yields of the corresponding 4-bromosydnone. scispace.com A similar approach using N-chlorosuccinimide (NCS) has been developed for chlorination. scispace.com These findings suggest that a direct mechanochemical iodination of 3-methylsydnone (B1297535) using a suitable iodine source, such as N-iodosuccinimide, is a highly feasible pathway to this compound.

The following table summarizes the results from a study on the mechanochemical halogenation of 3-phenylsydnone, providing a model for the synthesis of halogenated sydnones.

Table 2: Mechanochemical Halogenation of 3-Phenylsydnone

| Halogenating Agent | Additive | Time (min) | Yield of 4-halo-3-phenylsydnone |

|---|---|---|---|

| NCS (1.0 eq) | Oxone (1.0 eq), NaCl (1.0 eq) | 60 | 99% (Chlorination) |

| NBS (1.0 eq) | Ac₂O (1.0 eq) | 30 | 99% (Bromination) |

Data derived from research on mechanochemical halogenations of sydnones. scispace.com

This mechanochemical approach avoids the need for bulk solvents, simplifies purification, and offers a rapid and high-yielding route to halogenated sydnones, presenting a significant improvement over many traditional synthetic methods. researchgate.netscispace.com

Chemical Reactivity and Transformations of 4 Iodo 3 Methylsydnone

1,3-Dipolar Cycloaddition Reactions

Sydnones, including 4-iodo-3-methylsydnone, are mesoionic compounds that readily participate in 1,3-dipolar cycloaddition reactions. These reactions are a cornerstone of their chemical reactivity, providing a pathway to synthesize five-membered heterocyclic compounds. wikipedia.orgorganic-chemistry.org Sydnones can be considered as masked 1,3-dipoles, which can react with various dipolarophiles like alkenes and alkynes. beilstein-journals.org

The reaction of this compound with alkynes is a classic example of a 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition. organic-chemistry.orgbeilstein-journals.org This process is a concerted, pericyclic reaction involving the 4π electrons of the sydnone (B8496669) and the 2π electrons of the alkyne. organic-chemistry.org The reaction proceeds through a [3+2] cycloaddition mechanism to form an unstable bicyclic intermediate. beilstein-journals.orgsemanticscholar.org This intermediate then undergoes a retro-cycloaddition reaction, leading to the extrusion of carbon dioxide (CO2) and the formation of a stable, aromatic pyrazole (B372694) ring. semanticscholar.org The typical procedure involves heating the sydnone and the alkyne in a high-boiling hydrocarbon solvent such as toluene (B28343) or xylene for several hours. beilstein-journals.org

When this compound reacts with symmetrical alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), a single pyrazole product is formed in high yield. beilstein-journals.orgsemanticscholar.org The reaction with terminal (unsymmetrical) alkynes introduces the possibility of forming two different regioisomers. However, the cycloaddition of 4-iodosydnones with terminal alkynes has been shown to proceed with excellent regiocontrol, yielding 5-iodopyrazoles. nih.gov These resulting 5-iodopyrazoles are valuable intermediates for further functionalization through cross-coupling reactions. nih.gov

The general mechanism can be visualized as follows:

Step 1: [3+2] Cycloaddition: The 1,3-dipolar sydnone ring system adds across the π-bond of the dipolarophile (alkyne or alkene).

Step 2: Cycloreversion (CO2 Extrusion): The resulting bicyclic adduct is thermally unstable and readily loses a molecule of carbon dioxide to form the aromatic pyrazole. semanticscholar.org

This transformation provides a direct route to highly substituted pyrazoles, which are important structural motifs in medicinal chemistry and materials science. researchgate.net

The nature of the substituent at the C4 position of the sydnone ring significantly influences the rate of cycloaddition reactions. Halogen substituents, in particular, have been found to dramatically increase the reaction rate. whiterose.ac.uk Computational and experimental studies have revealed that the reactivity of 4-halosydnones generally follows the order F > Cl > Br > I. beilstein-journals.org This indicates that fluoro-sydnones are the most reactive, while iodo-sydnones are the least reactive among the halogens, though still significantly more reactive than their non-halogenated counterparts. beilstein-journals.orgrsc.orgescholarship.org

The enhanced reactivity of halogenated sydnones is attributed to electronic effects. The electron-withdrawing nature of the halogen atom lowers the energy of the sydnone's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). organic-chemistry.org Specifically for fluorine, computational studies have shown that it increases the reactivity primarily by lowering the distortion energy of the sydnone in the transition state. rsc.orgescholarship.org While iodine is the least activating among the halogens, the presence of the iodo-group still provides a 5-fold rate enhancement in certain strain-promoted sydnone-alkyne cycloadditions compared to the unsubstituted N-phenylsydnone. whiterose.ac.uk

Comparative Reactivity of Halogenated Sydnones:

| Halogen Substituent | Relative Reactivity | Reference |

| Fluorine | Highest | rsc.orgescholarship.org |

| Chlorine | High | beilstein-journals.orgwhiterose.ac.uk |

| Bromine | Moderate | beilstein-journals.org |

| Iodine | Lowest (among halogens) | beilstein-journals.orgwhiterose.ac.uk |

This trend highlights the complex interplay of electronics and sterics in governing the kinetics of these cycloaddition reactions.

Regioselectivity, the control over which regioisomer is formed in a reaction, is a critical aspect of sydnone cycloadditions, particularly when using unsymmetrical alkynes. wikipedia.org The outcome is governed by a combination of electronic and steric factors of both the sydnone and the dipolarophile. wikipedia.orgorganic-chemistry.org

In the case of this compound reacting with a terminal alkyne, two possible pyrazole regioisomers can be formed. The regioselectivity is often determined by the frontier molecular orbital (FMO) interactions. organic-chemistry.org Generally, the reaction is controlled by the interaction between the HOMO of the sydnone and the LUMO of the dipolarophile. organic-chemistry.org

For 4-iodosydnones, the cycloaddition with terminal alkynes has been demonstrated to proceed with excellent regiocontrol, leading predominantly to the formation of 5-iodopyrazoles. nih.gov This suggests that the electronic and steric influence of the iodo-substituent directs the incoming alkyne to a specific orientation during the transition state. The ability to predictably synthesize a single regioisomer is a significant advantage for synthetic applications. nih.gov Furthermore, the regioselectivity can be influenced by the reaction conditions, such as temperature, as higher temperatures can sometimes lead to a decrease in selectivity. researchgate.net

Steric hindrance can play a significant role in the feasibility and outcome of sydnone cycloaddition reactions. fiveable.me Bulky substituents on either the sydnone or the dipolarophile can impede the approach of the reactants, potentially slowing down the reaction or preventing it altogether. semanticscholar.orgfiveable.me

For this compound, the iodine atom is a relatively bulky substituent. semanticscholar.org This steric bulk can influence the reaction pathway. For instance, in cases where the N3-substituent on the sydnone ring is also sterically demanding (e.g., a 2,4,6-trisubstituted phenyl group), the combination of the bulky ortho-substituents on the phenyl ring and the iodine atom at the C4-position can completely inhibit the cycloaddition reaction, even under harsh conditions. beilstein-journals.orgsemanticscholar.org This is attributed to the steric clash preventing the formation of the necessary transition state. semanticscholar.org

Applications in "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in areas like drug discovery and bioconjugation. ru.nlyoutube.com Sydnone cycloadditions, particularly when catalyzed, fit well within the principles of click chemistry.

The thermal cycloaddition of sydnones often requires high temperatures and long reaction times. beilstein-journals.org A significant advancement in this area is the development of the copper-catalyzed sydnone-alkyne cycloaddition (CuSAC). The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed under much milder conditions. whiterose.ac.uknih.gov

The mechanism of the CuSAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the sydnone. whiterose.ac.uk The copper catalyst can also act as a Lewis acid, activating the sydnone towards cycloaddition. whiterose.ac.uk A key advantage of the CuSAC reaction is its high degree of regioselectivity, typically favoring the formation of the 1,4-disubstituted pyrazole isomer. researchgate.netwhiterose.ac.uk This is in contrast to the thermal reaction which can sometimes yield mixtures of regioisomers. researchgate.net

The CuSAC reaction has been shown to be compatible with a wide variety of functional groups, making it a robust and versatile tool for the synthesis of complex pyrazole-containing molecules. researchgate.net The development of new ligands for the copper catalyst continues to improve the efficiency and scope of this powerful click reaction. nih.gov

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

A significant area of research involving sydnones is their application in bioorthogonal chemistry, particularly through strain-promoted sydnone-alkyne cycloaddition (SPSAC). researchgate.netresearchgate.netdb-thueringen.de This reaction involves a [3+2] cycloaddition between a sydnone and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), followed by a retro-Diels-Alder reaction that releases carbon dioxide and forms a pyrazole. researchgate.netdb-thueringen.de

The mechanism of the SPSAC reaction is a type of 1,3-dipolar cycloaddition. beilstein-journals.orgmdpi.com The sydnone acts as the 1,3-dipole, and the strained alkyne serves as the dipolarophile. The reaction proceeds through a concerted transition state, leading to a bicyclic intermediate which then rapidly loses CO2 to form the stable pyrazole product. mdpi.com The rate of this reaction is influenced by the substituents on the sydnone ring. nih.govrsc.org

The SPSAC reaction of this compound offers a pathway to functionalized pyrazoles. The presence of the iodine atom at the C4 position influences the reaction's efficiency and rate. researchgate.net

Role of C4 Halogenation in Enhancing Click Reaction Efficiency and Rates

Halogenation at the C4 position of the sydnone ring plays a crucial role in enhancing the efficiency and rates of cycloaddition reactions. researchgate.netwhiterose.ac.uk Studies have shown that the introduction of a halogen, such as chlorine, bromine, or iodine, at the C4 position can significantly increase the rate of the SPSAC reaction. researchgate.net

This rate enhancement is attributed to the electron-withdrawing nature of the halogens, which lowers the energy of the highest occupied molecular orbital (HOMO) of the sydnone. researchgate.net This electronic perturbation leads to a smaller energy gap between the HOMO of the sydnone and the lowest unoccupied molecular orbital (LUMO) of the strained alkyne, thus accelerating the cycloaddition. beilstein-journals.org For instance, the presence of a chlorine atom at the C4 position of a sydnone was found to increase the SPSAC kinetics by 30-fold compared to the unsubstituted analogue. researchgate.net While direct kinetic data for this compound is not explicitly detailed in the provided results, the general trend suggests that the iodine atom would also contribute to an enhanced reaction rate. researchgate.net

The following table summarizes the effect of C4 substitution on the rate of SPSAC reactions.

| C4 Substituent | Relative Rate |

| H | 1 |

| Cl | 30 |

| Br | Data not available |

| I | Data not available |

This enhancement makes C4-halogenated sydnones, including this compound, highly reactive partners for bioorthogonal ligation reactions. rsc.orgresearchgate.net

Other Reaction Pathways and Functionalizations

Beyond cycloaddition reactions, this compound can undergo a range of other chemical transformations, allowing for diverse functionalization of the sydnone core.

Reactions Involving 4-Lithium Derivatives of Sydnones

The generation of 4-lithium derivatives of sydnones is a key strategy for introducing a variety of substituents at the C4 position. indexcopernicus.comineosopen.org These organometallic intermediates can be prepared by direct metallation of a C4-unsubstituted sydnone with a strong base like n-butyllithium or through metal-halogen exchange of a 4-halosydnone. indexcopernicus.comcore.ac.uk

4-Lithio-3-methylsydnone, generated in situ, can react with various electrophiles to yield C4-functionalized products. ineosopen.org However, the stability and reactivity of these lithiated species can be influenced by the N3-substituent. ineosopen.org For instance, 4-lithium-3-methylsydnone has been shown to be less stable at higher temperatures compared to its 3-aryl-substituted counterparts. ineosopen.org

The reactivity of 4-lithiosydnones is somewhat limited, as they are reported to be less nucleophilic and can be thermally unstable. rsc.org Nevertheless, they have been successfully reacted with electrophiles such as aldehydes and chlorosilanes. ineosopen.orgrsc.org

Coordination Chemistry of Sydnones as Ligands in Metal Complexes

Sydnones can act as ligands in metal complexes, coordinating to metal centers through various atoms. chemrxiv.orgrsc.org While early attempts to form stable transition metal complexes with neutral sydnones were met with limited success, more recent work has demonstrated their coordination capabilities. rsc.org

Coordination can occur through the exocyclic oxygen atom, the C4 carbon (after deprotonation), or through functional groups attached to the sydnone ring. chemrxiv.orgresearchgate.net For example, N-phenyl-4-(2-pyridinyl)sydnone has been shown to act as a four-electron donor N,O-ligand, coordinating to metals like cobalt, copper, nickel, and zinc. chemrxiv.orgchemrxiv.orgrsc.org While specific examples involving this compound as a ligand are not prevalent in the search results, the general principles of sydnone coordination chemistry suggest its potential to form metal complexes. rsc.org The iodine at the C4 position could also potentially participate in oxidative addition reactions with low-valent metal centers.

Electrophilic Substitutions at C4 (beyond iodination)

Sydnones readily undergo electrophilic aromatic substitution at the C4 position if it is unsubstituted. core.ac.ukijcrt.orgwright.edu This reactivity is due to the high electron density at this position. indexcopernicus.com Typical electrophilic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, and acylation. core.ac.ukijcrt.orgwright.edu

Since the subject compound is already iodinated at C4, further direct electrophilic substitution at this position is not possible. However, understanding these reactions is crucial as they represent the primary route to synthesizing 4-halosydnones, including this compound, from the corresponding 3-methylsydnone (B1297535). jocpr.comijcrt.org The conditions for these reactions vary depending on the specific electrophile. For instance, halogenation can be achieved using the halogen in acetic acid, while acylation has been successfully carried out using anhydrides in the presence of a Lewis acid catalyst like bismuth triflate. jocpr.comijcrt.orgwright.eduinnovareacademics.in

Nucleophilic Displacements and O-Alkylation at the Exocyclic Oxygen

The exocyclic oxygen at the C5 position of the sydnone ring possesses a significant partial negative charge and is a site for electrophilic attack, such as protonation and alkylation. core.ac.ukwright.edu While direct nucleophilic displacement of the iodide from this compound is not a commonly reported reaction pathway, the exocyclic oxygen can undergo O-alkylation. core.ac.ukresearchgate.net

Evidence from spectroscopic and theoretical studies confirms that protonation of the sydnone moiety occurs at the exocyclic oxygen. core.ac.ukwright.edu This suggests that the exocyclic oxygen is a nucleophilic center. Reactions with alkylating agents would lead to the formation of sydnonium salts.

Advanced Research Directions and Emerging Applications of 4 Iodo 3 Methylsydnone Chemistry

Rational Design Principles for Enhanced Sydnone (B8496669) Reactivity

The reactivity of sydnones in cycloaddition reactions is highly tunable through the strategic modification of substituents on the mesoionic ring. For 4-iodo-3-methylsydnone, the methyl group at the N-3 position and the iodine atom at the C-4 position play crucial roles in modulating its reactivity. The rational design of new sydnone derivatives with enhanced reactivity is guided by a deep understanding of steric and electronic effects, often aided by computational studies.

Electron-withdrawing groups at the C-4 position of the sydnone ring have been shown to increase the rate of cycloaddition reactions. This is attributed to the lowering of the energy of the highest occupied molecular orbital (HOMO) of the sydnone, which leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile in normal-electron-demand cycloadditions. Conversely, in inverse-electron-demand scenarios, such substitutions can also accelerate the reaction. The iodine atom in this compound, being moderately electron-withdrawing, contributes to its reactivity.

Steric hindrance around the reactive C-4 position can significantly impact the rate of cycloaddition. Bulky substituents on the N-3 phenyl ring, particularly in the ortho positions, can sterically hinder the approach of the dipolarophile, thereby slowing down the reaction. The relatively small methyl group at the N-3 position of this compound presents minimal steric hindrance, allowing for facile cycloadditions.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable in predicting the reactivity of sydnones. nih.govacs.orgnih.gov These studies allow for the in-silico investigation of transition state energies and reaction barriers, providing insights into the effects of different substituents on reaction kinetics. nih.govacs.orgnih.gov This theoretical guidance enables the rational design of sydnones with optimized reactivity for specific applications. For instance, theoretical models can predict how modifications to the N-3 substituent or replacement of the C-4 iodine with other halogens would alter the cycloaddition reaction rate.

Table 1: Factors Influencing the Reactivity of this compound in Cycloadditions

| Factor | Influence on Reactivity | Rationale |

| N-3 Methyl Group | Favorable | The small size of the methyl group minimizes steric hindrance, allowing for easier access of the dipolarophile to the C-4 position. |

| C-4 Iodine Atom | Enhances Reactivity | The electron-withdrawing nature of iodine can lower the HOMO energy of the sydnone, potentially accelerating cycloaddition reactions. rsc.orgresearchgate.net |

| Dipolarophile Electronics | Varies | The electronic nature of the alkyne or alkene partner determines whether the reaction follows a normal or inverse electron-demand pathway, affecting the reaction rate. |

| Solvent Polarity | Can Influence Rate | The dipolar nature of sydnones means that solvent polarity can affect their stability and the energy of the transition state, thereby influencing reaction kinetics. |

Exploration of Continuous Flow Chemistry for Sydnone Synthesis and Reactions

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.govnih.govorganic-chemistry.org The application of flow chemistry to the synthesis and reactions of sydnones, including this compound, is an emerging area of research with significant potential.

The synthesis of sydnones often involves the use of potent reagents such as nitrosating agents and dehydrating agents like acetic anhydride (B1165640). ijcrt.org In a continuous flow setup, these hazardous reagents can be generated in situ and immediately consumed, minimizing the risks associated with their handling and storage. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the sydnone product. A polymer-supported catalyst for sydnone synthesis has been reported, which demonstrates good recyclability and is amenable to flow chemistry setups. rsc.orgresearchgate.net

Cycloaddition reactions of this compound can also benefit from being performed in a continuous flow system. These reactions often require elevated temperatures to proceed at a reasonable rate. nih.gov Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for rapid and efficient heating, which can significantly reduce reaction times. The ability to operate at higher temperatures and pressures safely in a closed-loop flow system can also enable reactions that are difficult to perform in conventional batch reactors.

Expanding the Diversity of Heterocyclic Products via Sydnone Cycloadditions (e.g., Diverse Pyrazole (B372694) Scaffolds)

The most well-documented application of this compound in synthetic chemistry is its [3+2] cycloaddition with alkynes to produce highly substituted pyrazoles. nih.govresearchgate.neteurekaselect.com This reaction is a powerful tool for the construction of this important heterocyclic scaffold, which is a common motif in pharmaceuticals and agrochemicals. researchgate.neteurekaselect.com The reaction of this compound with terminal or internal alkynes proceeds with the extrusion of carbon dioxide to yield 5-iodopyrazole derivatives. The iodine atom at the 5-position of the resulting pyrazole serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the generation of a wide array of diverse pyrazole scaffolds from a single starting material.

Beyond alkynes, research is focused on expanding the scope of dipolarophiles that can react with this compound to generate a broader range of heterocyclic products. While less common, sydnones can undergo cycloaddition reactions with other unsaturated systems, including:

Alkenes: The reaction with alkenes can lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles. The reactivity is generally lower compared to alkynes.

Nitriles: Cycloaddition with nitriles can potentially yield 1,2,4-triazoles, although this is a less explored reaction pathway for sydnones.

Heterocumulenes: Reactions with isocyanates, isothiocyanates, and carbodiimides could provide access to a variety of five-membered heterocyclic systems with exocyclic double bonds.

The development of new catalytic systems is also a key area of research to expand the diversity of accessible heterocyclic products. While many sydnone cycloadditions are performed thermally, the use of transition metal catalysts or organocatalysts could enable reactions with less reactive dipolarophiles and provide greater control over regioselectivity.

Table 2: Potential Heterocyclic Products from this compound Cycloadditions

| Dipolarophile | Resulting Heterocycle (after CO₂ extrusion) | Potential for Further Functionalization |

| Alkynes | 5-Iodopyrazoles | High (via cross-coupling at the C-I bond) |

| Alkenes | Pyrazolines/Pyrazoles | Moderate to High |

| Nitriles | 1,2,4-Triazoles | Moderate |

| Isocyanates | Oxatriazolones | Moderate |

| Isothiocyanates | Thiatriazolones | Moderate |

Potential in Advanced Materials Science (e.g., Electrolyte Applications)

The unique mesoionic structure of this compound, characterized by charge separation and delocalization, suggests potential applications in advanced materials science. wikipedia.org While this is a nascent field of research for this specific compound, the broader class of mesoionic compounds has been explored for various material applications. acs.orgactascientific.com

One potential application lies in the development of novel electrolytes for batteries or other electrochemical devices. acs.org The inherent dipolar nature of sydnones could facilitate ion transport, a key property for electrolytes. acs.orgresearchgate.net By incorporating this compound into a polymer matrix, it may be possible to create solid or gel polymer electrolytes with enhanced ionic conductivity. The iodine atom could also serve as a site for grafting the sydnone onto a polymer backbone or for further modification to tune the material's properties.

Another area of interest is the use of sydnones in the synthesis of functional polymers. The cycloaddition reaction of sydnones can be employed as a cross-linking strategy to create robust polymer networks. rsc.org For instance, a polymer bearing pendant sydnone groups can be cross-linked with a bifunctional alkyne, leading to the formation of a stable, three-dimensional network. Such materials could have applications as thermosets, resins, or in the fabrication of advanced composites. The thermal stability and reactivity of the this compound moiety would be critical parameters in the design of such materials.

Mechanistic Studies of Chemical Interactions with Complex Systems (e.g., Biomolecules for labeling/conjugation)

A thorough understanding of the reaction mechanism is crucial for optimizing the performance of this compound in complex biological environments. The [3+2] cycloaddition of sydnones with alkynes is a concerted pericyclic reaction that proceeds through a single transition state. nih.gov Computational studies have provided detailed insights into the geometry and energetics of this transition state, revealing the factors that control the reaction's rate and regioselectivity. nih.govacs.orgnih.gov

In the context of biomolecule labeling, the interaction of the sydnone probe with the target biomolecule prior to the cycloaddition reaction is an important consideration. Non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, between the probe and the local environment of the strained alkyne on the biomolecule can influence the effective concentration of the reactants and thus the rate of the labeling reaction. The design of sydnone-based probes often includes linkers and other functionalities that can modulate these interactions to improve labeling efficiency and specificity.

The stability of the sydnone ring in the physiological environment (pH, temperature, presence of thiols) is another critical aspect. Sydnones are generally stable compounds, which is a prerequisite for their use as bioorthogonal probes. rsc.org However, detailed mechanistic studies are ongoing to fully characterize their behavior in complex biological media and to ensure that no unwanted side reactions occur. Understanding these interactions at a molecular level will enable the design of more robust and reliable bioorthogonal tools based on the this compound scaffold for a wide range of applications in chemical biology and medicine.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Iodo-3-methylsydnone with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and stoichiometry). For purity validation, use spectroscopic techniques (e.g., H/C NMR, IR) and crystallography (XRD). Cross-reference spectral data with established databases like NIST Chemistry WebBook to confirm structural integrity . Purification via column chromatography (gradient elution) or recrystallization in non-polar solvents is recommended. Document reaction parameters systematically to ensure reproducibility .

Q. How should researchers characterize the thermal stability of this compound under varying conditions?

- Methodological Answer : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Conduct experiments in inert (N) and oxidative (O) atmospheres to evaluate environmental sensitivity. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to extrapolate degradation mechanisms. Report uncertainties arising from instrumental precision (±0.5–1.0°C) and sample homogeneity .

Q. What spectroscopic techniques are optimal for distinguishing this compound from its analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error. For regiochemical differentiation, use H-H COSY and NOESY NMR to identify spatial proximity of substituents. Compare iodine’s heavy atom effect on XRD patterns (e.g., bond-length anomalies) against sydnone derivatives lacking halogens. Validate findings with computational IR/Raman simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity trends of this compound in cross-coupling reactions?

- Methodological Answer : Perform systematic reviews to identify variables (e.g., catalyst loading, solvent polarity). Replicate conflicting studies with controlled conditions, using design of experiments (DoE) to isolate influential factors. Apply statistical tools (ANOVA, Tukey’s HSD) to quantify significance. Triangulate data with mechanistic studies (e.g., in situ FTIR monitoring of intermediates) to reconcile discrepancies .

Q. What strategies are effective for elucidating the electronic effects of the iodine substituent in this compound’s mesoionic structure?

- Methodological Answer : Combine experimental (UV-Vis, cyclic voltammetry) and computational (DFT, NBO analysis) methods. Compare electron-density maps with non-iodinated analogs to quantify inductive effects. Validate computational models against crystallographic data (e.g., Hirshfeld surface analysis). Address methodological limitations, such as basis-set errors in DFT (±0.05 eV) .

Q. How should researchers design experiments to investigate the biological activity of this compound while ensuring reproducibility?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition, cytotoxicity screens) to minimize false positives. Standardize cell lines/passage numbers and report growth conditions (e.g., CO levels, media batches). Include positive/negative controls in triplicate. For in vivo studies, adhere to ARRIVE guidelines for ethical reporting. Archive raw data (e.g., flow cytometry files) in FAIR-compliant repositories .

Q. What methodologies are recommended for analyzing conflicting data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Employ a tiered approach:

Primary screening : Use shake-flask method with HPLC quantification.

Secondary validation : Apply isothermal titration calorimetry (ITC) to measure enthalpy changes.

Computational modeling : Use COSMO-RS to predict solvent-solute interactions.

Discrepancies may arise from impurities (e.g., residual iodide); thus, purity validation via elemental analysis is critical. Report confidence intervals for solubility values .

Methodological Best Practices

- Data Reliability : Cross-validate experimental results with NIST-certified reference materials and peer-reviewed datasets .

- Contradiction Analysis : Use triangulation (e.g., experimental, computational, literature) to address inconsistencies, as highlighted in mixed-methods research frameworks .

- Ethical Compliance : For studies involving biological systems, document Institutional Review Board (IRB) approvals and data anonymization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.